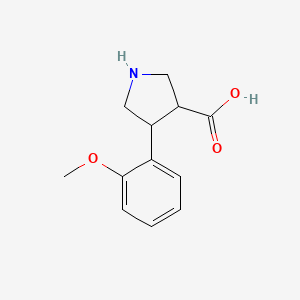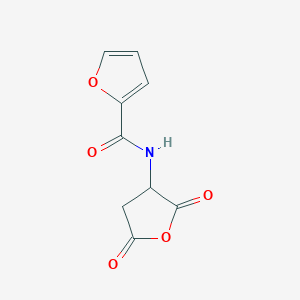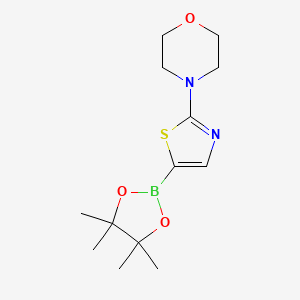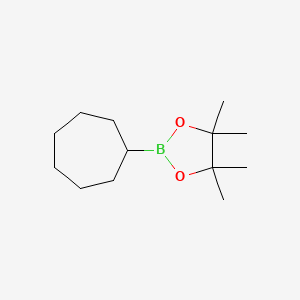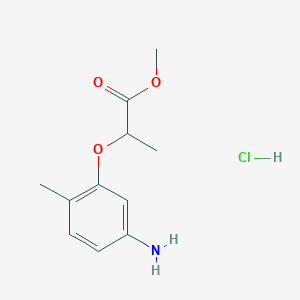
Methyl 2-(5-amino-2-methylphenoxy)propanoate hydrochloride
Descripción general
Descripción
Methyl 2-(5-amino-2-methylphenoxy)propanoate hydrochloride is a chemical compound that has been used in scientific research for various purposes. It is a white crystalline powder with a molecular formula of C12H18ClNO3.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study focused on synthesizing a series of compounds for antimalarial activity, involving the preparation of analogues from substituted 1-phenyl-2-propanones, might offer insights into the methodologies applicable for synthesizing and evaluating the biological activities of related compounds, such as "Methyl 2-(5-amino-2-methylphenoxy)propanoate hydrochloride" (Werbel et al., 1986).
Chemical Synthesis and Characterization
- Research involving the synthesis and characterization of a binuclear Fe(III) complex demonstrates the complexity and potential of synthesizing multifunctional chemical entities, which could be related to the synthesis pathways of "Methyl 2-(5-amino-2-methylphenoxy)propanoate hydrochloride" (Tan et al., 2010).
Analytical and Synthetic Applications
- The development of methods for the stereoselective separation of β-adrenergic blocking agents by countercurrent chromatography highlights the importance of stereochemistry in pharmaceutical sciences, potentially relevant to the stereoisomeric considerations in the synthesis and application of "Methyl 2-(5-amino-2-methylphenoxy)propanoate hydrochloride" (Lv et al., 2017).
Potential Applications in Material Science
- The exploration of Schiff bases derived from L-Tryptophan for corrosion inhibition on stainless steel surfaces in acidic environments demonstrates the application of organic compounds in materials science, suggesting potential areas of application for "Methyl 2-(5-amino-2-methylphenoxy)propanoate hydrochloride" in corrosion inhibition or material protection (Vikneshvaran & Velmathi, 2017).
Safety And Hazards
While specific safety and hazard information for Methyl 2-(5-amino-2-methylphenoxy)propanoate hydrochloride was not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Propiedades
IUPAC Name |
methyl 2-(5-amino-2-methylphenoxy)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7-4-5-9(12)6-10(7)15-8(2)11(13)14-3;/h4-6,8H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSILUSJBKCGJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC(C)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-amino-2-methylphenoxy)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B1463862.png)
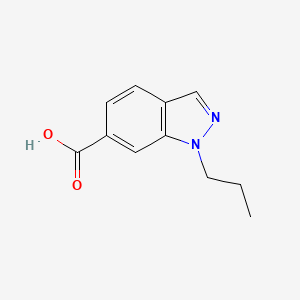
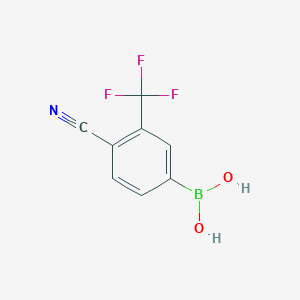
![2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463865.png)


